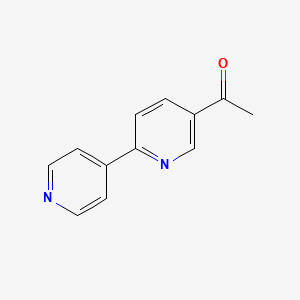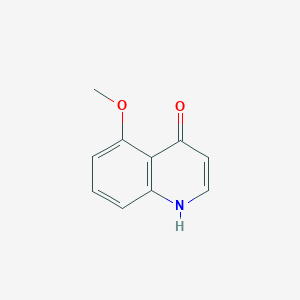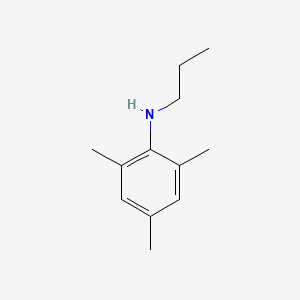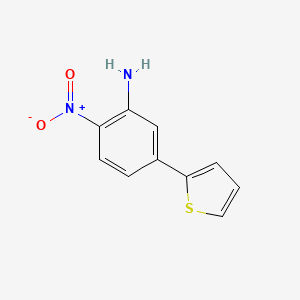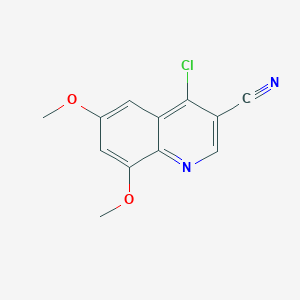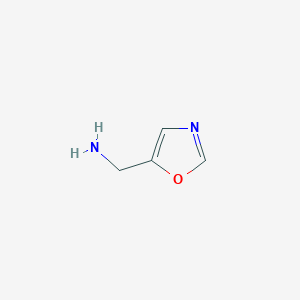
N-(3-methylpyridin-2-yl)piperidine-4-carboxamide
Vue d'ensemble
Description
“N-(3-methylpyridin-2-yl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.29 . It is commonly used in proteomics research .
Molecular Structure Analysis
The molecular structure of “N-(3-methylpyridin-2-yl)piperidine-4-carboxamide” consists of 12 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics research, which involves the study of proteomes and their functions. The specific roles in proteomics are not detailed in the search results, but it’s likely used in the analysis or synthesis of proteins given its availability for purchase from research chemical suppliers .
Dual Inhibitor for Kinases
It has been designed as a dual inhibitor for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in cancer therapy .
Anti-Diabetic Applications
Piperidine derivatives, which include N-(3-methylpyridin-2-yl)piperidine-4-carboxamide, have shown potential in anti-diabetic treatments. An example is voglibose, a piperidine derivative used for its anti-diabetic properties .
Anti-Cancer Properties
These derivatives are also being explored for their anti-cancer properties. They may be involved in various stages of drug development for cancer treatment .
Anti-Microbial and Anti-Inflammatory
Piperidine compounds have been reported to exhibit anti-microbial and anti-inflammatory effects, which could extend to this specific compound as well .
Anti-Alzheimer’s Therapy
Donepezil, another piperidine derivative, is used in Alzheimer’s therapy, suggesting potential applications of N-(3-methylpyridin-2-yl)piperidine-4-carboxamide in neurodegenerative diseases .
Antiviral and Antifungal Effects
The broader class of piperidine derivatives has been noted for antiviral and antifungal effects, which could be relevant to this compound’s research applications .
Analgesic Effects
Lastly, analgesic effects are another area where piperidine derivatives are being utilized, indicating possible pain-relief applications for this compound .
Mécanisme D'action
Target of Action
The primary target of N-(3-methylpyridin-2-yl)piperidine-4-carboxamide is DNA gyrase . DNA gyrase is an essential bacterial enzyme that controls the topology of DNA and is involved in processes such as DNA replication, transcription, and repair .
Mode of Action
N-(3-methylpyridin-2-yl)piperidine-4-carboxamide interacts with DNA gyrase, inhibiting its function . This interaction disrupts the supercoiling and uncoiling of bacterial DNA, which is crucial for DNA replication and transcription .
Biochemical Pathways
By inhibiting DNA gyrase, N-(3-methylpyridin-2-yl)piperidine-4-carboxamide affects the DNA replication and transcription pathways . This disruption of the normal cellular processes leads to the death of the bacterial cells .
Result of Action
The inhibition of DNA gyrase by N-(3-methylpyridin-2-yl)piperidine-4-carboxamide results in the disruption of DNA replication and transcription, leading to the death of bacterial cells . This makes it a potential candidate for the treatment of bacterial infections, particularly those caused by Mycobacterium abscessus .
Propriétés
IUPAC Name |
N-(3-methylpyridin-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-3-2-6-14-11(9)15-12(16)10-4-7-13-8-5-10/h2-3,6,10,13H,4-5,7-8H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALKIJXYAIIASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635045 | |
| Record name | N-(3-Methylpyridin-2-yl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)piperidine-4-carboxamide | |
CAS RN |
110105-98-1 | |
| Record name | N-(3-Methylpyridin-2-yl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(dimethylamino)carbonyl]glycine](/img/structure/B1323178.png)

